molecular formula C14H18Cl2N2O2 B14032719 2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide

2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide

Cat. No.: B14032719
M. Wt: 317.2 g/mol
InChI Key: OOIRPWZIMLHXBJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their structural versatility and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with isopentylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2,5-Dichlorobenzoyl chloride+IsopentylamineThis compound\text{2,5-Dichlorobenzoyl chloride} + \text{Isopentylamine} \rightarrow \text{this compound} 2,5-Dichlorobenzoyl chloride+Isopentylamine→this compound

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The process may also include steps to recover and recycle solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 2,5-Dichloro-N-(3-isoxazolyl)benzamide
  • 2,5-Dichloro-N-(2-iodophenyl)benzamide

Uniqueness

2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and the presence of the isopentylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18Cl2N2O2

Molecular Weight

317.2 g/mol

IUPAC Name

2,5-dichloro-N-[2-(3-methylbutylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C14H18Cl2N2O2/c1-9(2)5-6-17-13(19)8-18-14(20)11-7-10(15)3-4-12(11)16/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

OOIRPWZIMLHXBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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